molecular formula C14H22N2O5 B1192632 DiaAlk

DiaAlk

Cat. No.: B1192632
M. Wt: 298.34
InChI Key: XJQVERHFBNGDPW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DiaAlk (diazene alkyne) is an electrophilic chemical probe designed for covalent modification of protein S-sulfinylation, a redox-sensitive post-translational modification (OxiPTM) involving cysteine sulfinic acid (Cys-SO₂H) formation . This alkyne-functionalized diazene reporter enables selective trapping of S-sulfinylated proteins in mammalian cells, facilitating chemoproteomic workflows for site-specific identification and quantification of sulfinylated peptides . Key innovations include:

  • Diagnostic Fragment Ions (DFIs): this compound-modified peptides yield unique MS/MS fragmentation patterns, enhancing identification confidence .
  • Quantitative Profiling: Coupled with click chemistry and mass spectrometry (MS), this compound enables dynamic tracking of sulfinylome changes under redox stress .
  • Sulfiredoxin (Srx) Substrate Discovery: this compound has identified novel Srx targets, expanding understanding of sulfinic acid reduction pathways .

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.34

IUPAC Name

1-(tert-Butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate

InChI

InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3/b16-15+

InChI Key

XJQVERHFBNGDPW-FOCLMDBBSA-N

SMILES

O=C(/N=N/C(OC(CCOCC#C)(C)C)=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DiaAlk

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DiaAlk addresses a niche in redox proteomics, as few probes target sulfinic acids. Below is a comparative analysis with structurally and functionally analogous compounds/methods:

Functional Analogues: Sulfenic Acid Probes (e.g., Dimedone Derivatives)

Parameter This compound Dimedone-Based Probes
Target Modification Cysteine sulfinic acid (Cys-SO₂H) Cysteine sulfenic acid (Cys-SOH)
Mechanism Electrophilic diazene traps sulfinic acid Cyclic 1,3-diketone reacts with sulfenic acid
Proteome Coverage Enables sulfinylome mapping Limited to sulfenome profiling
MS Compatibility DFIs enhance identification accuracy Requires secondary tags (e.g., biotin)
Redox Reversibility Identifies Srx-reversible modifications Captures transient sulfenic acids

Key Insight: Dimedone derivatives lack specificity for sulfinic acids and require additional enrichment steps, whereas this compound’s covalent trapping and DFIs streamline sulfinylome analysis .

Structural Analogues: Diazene-Based Probes

Parameter This compound Generic Diazene Probes
Alkyne Functionalization Enables click chemistry for MS/affinity tagging Often lack modular tags, complicating detection
Cellular Compatibility Validated in live-cell systems Limited by cytotoxicity or poor uptake
Quantitative Accuracy Isotope-free quantification via DFIs Relies on isotopic labeling, increasing cost

Key Insight: this compound’s alkyne handle and DFIs address limitations of traditional diazenes, offering superior resolution and compatibility with high-throughput workflows .

Enzymatic Methods: Sulfiredoxin (Srx)

Parameter This compound Sulfiredoxin (Srx)
Scope Proteome-wide sulfinic acid mapping Restricted to Srx-specific substrates
Mechanistic Insight Identifies irreversible vs. Srx-reversible modifications Limited to studying known Srx pathways
Technical Complexity Requires MS infrastructure Dependent on enzymatic activity assays

Research Findings and Limitations

  • Superior Specificity: this compound’s DFIs reduce false-positive identifications compared to non-diagnostic probes .
  • Dynamic Range: Quantifies sulfinylation changes under oxidative stress with ≤10% CV in replicate analyses .
  • Limitations: Requires specialized MS instrumentation for DFI detection . Limited to in vitro and cell culture models; in vivo applications remain unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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